1-Bromo-3-(difluoromethyl)-5-(trifluoromethoxy)benzene
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Overview
Description
1-Bromo-3-(difluoromethyl)-5-(trifluoromethoxy)benzene is an organic compound that belongs to the class of aromatic bromides It is characterized by the presence of a bromine atom, a difluoromethyl group, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(difluoromethyl)-5-(trifluoromethoxy)benzene typically involves the bromination of 3-(difluoromethyl)-5-(trifluoromethoxy)benzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification techniques like distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(difluoromethyl)-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in ethanol.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of the corresponding benzene derivative without the bromine atom.
Scientific Research Applications
1-Bromo-3-(difluoromethyl)-5-(trifluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(difluoromethyl)-5-(trifluoromethoxy)benzene depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids through various pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which can influence its biological activity and pharmacokinetics.
Comparison with Similar Compounds
- 1-Bromo-3-(trifluoromethoxy)benzene
- 1-Bromo-3-(difluoromethyl)benzene
- 1-Bromo-4-(trifluoromethoxy)benzene
Comparison: 1-Bromo-3-(difluoromethyl)-5-(trifluoromethoxy)benzene is unique due to the presence of both difluoromethyl and trifluoromethoxy groups on the benzene ring This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and steric hindrance, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
1-bromo-3-(difluoromethyl)-5-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-5-1-4(7(10)11)2-6(3-5)15-8(12,13)14/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZJVDAZCVPEFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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